Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a lithium salt derived from the deprotonated carboxylic acid form of the heterocyclic scaffold 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. The compound features a fused triazolo-pyrimidine core substituted with an amino group at position 2 and a carboxylate anion at position 6, stabilized by a lithium counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the carboxylate-lithium pairing.
The triazolo-pyrimidine scaffold is recognized for its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as kinases or nucleotide-binding enzymes. However, the pharmacological profile of this lithium derivative remains underexplored compared to its carboxamide or ester analogs.
Properties
Molecular Formula |
C6H4LiN5O2 |
|---|---|
Molecular Weight |
185.1 g/mol |
IUPAC Name |
lithium;2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C6H5N5O2.Li/c7-5-9-6-8-1-3(4(12)13)2-11(6)10-5;/h1-2H,(H2,7,10)(H,12,13);/q;+1/p-1 |
InChI Key |
FVEKGWRNACZRRQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C=NC2=NC(=NN21)N)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of lithium(1+) 2-amino-triazolo[1,5-a]pyrimidine-6-carboxylate typically involves two main synthetic stages:
Synthesis of the 2-amino-triazolo[1,5-a]pyrimidine core with a carboxylate substituent at position 6.
Conversion of the carboxylic acid or ester functionality into the lithium carboxylate salt.
The heterocyclic core is generally constructed via cyclization reactions involving substituted pyrimidines and appropriate reagents that introduce the triazolo ring fused to the pyrimidine.
Stepwise Preparation Methods
Synthesis of 2-amino-triazolo[1,5-a]pyrimidine-6-carboxylic acid or ester
Several approaches have been reported for synthesizing 2-amino-triazolo[1,5-a]pyrimidine derivatives with carboxylate groups, often starting from 2-amino-pyrimidine derivatives:
Reaction with Alkoxycarbonyl Isothiocyanates:
A patented process describes the reaction of 2-amino-substituted pyrimidines with alkoxycarbonyl isothiocyanates (e.g., ethoxycarbonyl isothiocyanate) in polar aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) at elevated temperatures (around 70–80 °C). This step forms an intermediate thiourea derivative which is subsequently cyclized by treatment with hydroxylammonium salts (e.g., hydroxylammonium sulfate) and a base (e.g., sodium hydroxide) to yield the 2-amino-triazolo[1,5-a]pyrimidine carboxylate ester or acid.One-Pot Procedures:
The synthesis can be performed in a one-pot fashion where the initial reaction with alkoxycarbonyl isothiocyanate is immediately followed by addition of hydroxylammonium sulfate and base, maintaining pH between 5.5 and 7.5 to optimize cyclization and yield. This method achieves high purity (above 95%) and yields exceeding 90%.Cyclocondensation and Dimroth Rearrangement:
Alternative methods involve cyclocondensation of hydrazinylpyrimidines with carbonyl compounds followed by acid-catalyzed Dimroth rearrangement to form the triazolopyrimidine ring system.Oxidative Cyclization of Pyrimidin-2-yl-Amidines:
Another route includes oxidative cyclization of pyrimidin-2-yl-amidine precursors to yield substituted triazolopyrimidines.Catalyst-Assisted Multicomponent Reactions:
Recent advances utilize catalysts such as 4,4’-trimethylenedipiperidine (TMDP) in aqueous ethanol mixtures to facilitate one-pot three-component reactions producing 4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate esters with good efficiency.
Conversion to Lithium Salt
The free acid form of 2-amino-triazolo[1,5-a]pyrimidine-6-carboxylic acid can be neutralized with lithium hydroxide or lithium carbonate in aqueous or alcoholic media to form the lithium(1+) 2-amino-triazolo[1,5-a]pyrimidine-6-carboxylate salt.
This salt formation is typically carried out under mild conditions to preserve the integrity of the heterocyclic ring and amino substituent.
Representative Experimental Procedure (Adapted from Patent Literature)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 2-amino-4,6-dimethoxypyrimidine (0.075 mol), ethoxycarbonyl isothiocyanate (0.0825 mol), ethyl acetate, reflux at 78-79 °C for 5 h | Formation of thiourea intermediate | Not isolated |
| 2 | Addition of hydroxylammonium sulfate (25% aqueous solution, 0.075 mol), heat to reflux (71 °C) | Cyclization to triazolopyrimidine | Intermediate formed |
| 3 | Addition of diluted sodium hydroxide (2 mol/L, 0.1 mol) over 1 h, pH adjusted to 6.5-7.0, reflux for 6 h | Completion of cyclization and product formation | 91.1% yield (based on starting pyrimidine), purity 95.3% (HPLC) |
| 4 | Cooling, filtration, washing with water to remove salts, drying | Isolation of solid product | High purity solid obtained |
Additional Synthetic Routes and Variations
Analytical and Purity Considerations
Purity of the synthesized compound is typically assessed by High-Performance Liquid Chromatography (HPLC), with purities above 95% routinely achieved.
Elemental analysis confirms the lithium content after salt formation.
Spectroscopic methods (NMR, IR, MS) are used to confirm the structure of the triazolopyrimidine core and substitution pattern.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of thiourea intermediate | 2-amino-pyrimidine + alkoxycarbonyl isothiocyanate | Reflux in ethyl acetate or THF, 70-80 °C, 5 h | N/A (intermediate) | Intermediate isolated or used in situ |
| Cyclization to triazolopyrimidine | Hydroxylammonium sulfate + base (NaOH) | Reflux, pH 5.5-7.5, 6 h | 90-95 | One-pot or two-step process |
| Ester hydrolysis (if needed) | NaOH (aq) | Room temp or reflux | Quantitative | Converts ester to acid |
| Lithium salt formation | LiOH or Li2CO3 | Mild aqueous conditions | Quantitative | Final lithium salt |
Research Discoveries and Applications
The lithium salt form enhances solubility and bioavailability of the compound, which is critical for pharmaceutical applications.
The 2-amino-triazolo[1,5-a]pyrimidine scaffold is a bioisostere of purines and carboxylic acids, making it valuable in drug design for antiviral, anticancer, and agrochemical agents.
Metal-chelating properties of the triazolopyrimidine ring, including lithium coordination, have been exploited in medicinal chemistry for targeting metalloenzymes.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace existing groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines .
Scientific Research Applications
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives
These derivatives, such as compound 5l (described in ), are synthesized via a one-pot, three-component Biginelli-like reaction using benzaldehyde derivatives, 1H-1,2,4-triazine-3,5-diamine, and N-substituted acetoacetic esters catalyzed by p-toluenesulfonic acid . In contrast, the lithium carboxylate likely requires post-synthetic modification of a carboxylic acid precursor, emphasizing differences in functional group reactivity.
Other Metal Salts (e.g., Sodium, Potassium)
Anti-Proliferative Activity
The carboxamide derivative 5l demonstrates potent cytotoxicity against cancer cell lines (58.37% inhibition in A549 and 97.60% in Panc-1 cells) . This activity is attributed to hydrogen-bonding interactions between the carboxamide group and cellular targets. In contrast, the lithium carboxylate’s ionic character may alter membrane permeability or target engagement, though its bioactivity remains unstudied.
Therapeutic Potential
Carboxamide derivatives are prioritized in drug development due to their metabolic stability and synthetic accessibility. The lithium carboxylate’s utility may lie in prodrug formulations or as a synthetic intermediate, leveraging its solubility for further derivatization.
Biological Activity
Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis of this compound
The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. A common method includes a three-component Biginelli-like heterocyclization reaction that combines aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. This method has been shown to yield various analogues with promising biological activities against specific bacterial strains such as Enterococcus faecium .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several derivatives range from 0.25 to 2.0 µg/mL . Notably, compound 9a showed high inhibitory activity against DNA gyrase with an IC50 value of 0.68 µM, indicating its potential as an antibacterial agent comparable to ciprofloxacin .
Antiviral Activity
Research has also indicated that certain derivatives of the triazolo[1,5-a]pyrimidine scaffold possess antiviral properties. For instance, modifications to the compound have led to enhanced activity against influenza viruses (IAV) at non-toxic concentrations . The IC50 values in these cases reflect the concentration required to inhibit viral replication significantly.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents at specific positions on the triazolo-pyrimidine core can lead to significant changes in biological activity:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| C-5 | Lipophilic groups | Enhanced antibacterial activity |
| C-7 | Aromatic substitutions | Improved interaction with target enzymes |
| C-6 | Alkyl chains | Variable effects on cytotoxicity |
Case Studies
Several studies have highlighted the biological effectiveness of various derivatives:
- Antibacterial Efficacy : A study synthesized a library of triazolo[1,5-a]pyrimidines and evaluated their antibacterial activity against E. faecium. The results confirmed a correlation between lipophilic substituents and enhanced antibacterial properties .
- Antiviral Mechanisms : Another investigation focused on the inhibition of PA-PB1 interactions in influenza viruses. Derivatives were shown to significantly inhibit viral replication through their action on viral protein complexes .
Q & A
Q. What synthetic methodologies are recommended for preparing Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Answer: The synthesis of triazolopyrimidine derivatives typically involves multi-component reactions. A validated approach (for analogous compounds) uses aminotriazoles, carbonyl derivatives, and aldehydes in polar aprotic solvents like dimethylformamide (DMF). For example, a one-pot reaction of 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in DMF, followed by methanol quenching and recrystallization, yields high-purity products . Lithium counterion incorporation may involve ion-exchange chromatography or direct reaction with lithium hydroxide during carboxylate formation.
Q. How can the structural integrity of this compound be confirmed experimentally?
Answer: Key characterization techniques include:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the carboxylate group typically resonates at δ ~165–170 ppm in C NMR, while aromatic protons in the triazole ring appear between δ 8.0–9.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular ion peaks (e.g., m/z 533 for a related compound) .
- IR spectroscopy : Stretching vibrations for C=O (~1700 cm) and NH (~3300 cm) validate functional groups .
Q. What are the primary applications of triazolopyrimidine derivatives in academic research?
Answer: These compounds are explored for:
- Medicinal chemistry : Antimicrobial, anticancer, and anti-inflammatory activities due to interactions with biological targets (e.g., enzymes, receptors) .
- Material science : As ligands for metal-organic frameworks (MOFs) or precursors for high-energy materials .
- Agricultural chemistry : Antifungal/antipathogenic agents for crop protection .
Q. How does the lithium counterion influence the compound’s physicochemical properties?
Answer: Lithium ions enhance solubility in polar solvents (e.g., water, methanol) compared to bulkier cations. This improves bioavailability in biological assays and facilitates electrochemical studies, as lithium ions are redox-active in battery applications (though direct evidence for this compound is limited) .
Q. What stability considerations are critical during storage and handling?
Answer:
- Moisture sensitivity : Store in anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis of the carboxylate group.
- Light sensitivity : Amber glassware or opaque containers mitigate photodegradation of the triazole ring .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
Answer: DFT simulations using the Perdew-Burke-Ernzerhof (PBE) functional (GGA) and plane-wave basis sets (e.g., VASP ) model charge distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. The Projector Augmented Wave (PAW) method accounts for core-electron interactions, critical for lithium-containing systems. Key parameters:
| Property | Methodology | Relevance |
|---|---|---|
| Bandgap | Hybrid functionals (HSE06) | Predicts optical/electronic behavior |
| Li-ion migration | Nudged Elastic Band (NEB) | Studies ionic conductivity |
Q. How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., methyl vs. phenyl groups) alter binding affinities. Use SAR studies to correlate substituents (e.g., electron-withdrawing groups) with activity .
- Assay conditions : Standardize protocols (e.g., cell lines, IC measurements) and validate via dose-response curves .
Q. What advanced spectroscopic techniques probe lithium coordination and dynamic behavior?
Answer:
Q. How to optimize synthetic yield and purity for scaled-up production?
Answer:
Q. What computational strategies predict interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify binding sites.
- Molecular Dynamics (MD) : Simulates ligand-receptor dynamics (e.g., GROMACS) with explicit solvent models .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
